molecular formula C7H7ClO3S B3229469 Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate CAS No. 128775-88-2

Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate

Cat. No.: B3229469
CAS No.: 128775-88-2
M. Wt: 206.65 g/mol
InChI Key: KTMJJQXPWKCVNR-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate is a high-value chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound features a reactive 2-chloro-3-oxo (α-chloro-β-ketoester) motif on a thiophene scaffold, making it a versatile building block for constructing complex heterocyclic systems. Its primary research value lies in its application as a synthon for the preparation of mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, which are privileged structures in medicinal chemistry . The synthetic utility of this compound and its analogs is well-documented; they undergo facile reactions with alcohols and can be sequentially functionalized through O-alkylation and alkaline hydrolysis to yield 3,5-dialkoxythiophene-2-carboxylic acids in high yields, which can be further decarboxylated to access various bioactive ethers . Thiophene derivatives, in general, represent an indispensable class of heterocyclic compounds with a wide spectrum of therapeutic properties, including antimicrobial, anti-inflammatory, anti-cancer, and antifungal activities . Several commercially available drugs, such as Dorzolamide and Tioconazole, incorporate the thiophene nucleus, highlighting its significance in drug discovery . Researchers can leverage this compound to develop novel structural prototypes and combinatorial libraries in the search for new lead molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-chloro-4-methyl-3-oxothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-4-3-12-7(8,5(4)9)6(10)11-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTMJJQXPWKCVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(C1=O)(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate (CAS Number: 128775-88-2) is a compound of significant interest due to its biological activity, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₇H₇ClO₃S
Molecular Weight206.65 g/mol
CAS Number128775-88-2
LogP1.314
PSA68.67

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits potent antibacterial properties. In a comparative study, various derivatives of thiophene compounds were tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives including methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene were evaluated for their Minimum Inhibitory Concentration (MIC) values against various pathogens:

BacteriaMIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Bacillus cereus0.008
Enterobacter cloacae0.004

The results indicated that the compound was more effective than traditional antibiotics such as ampicillin and streptomycin, with MIC values significantly lower than those observed for these reference drugs .

Antifungal Activity

The antifungal potential of this compound has also been explored. In vitro assays demonstrated its effectiveness against several fungal strains.

Case Study: Antifungal Efficacy

A study assessed the antifungal activity of various thiophene derivatives:

FungiMIC (mg/mL)
Trichoderma viride0.004
Aspergillus fumigatus0.060

The results revealed that the compound exhibited excellent antifungal activity, particularly against Trichoderma viride, which was the most sensitive strain tested .

The biological activity of methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene is believed to be linked to its ability to inhibit key metabolic pathways in bacteria and fungi. Molecular docking studies suggest that these compounds interact with specific enzymes crucial for cell wall synthesis and metabolic processes.

  • Antibacterial Mechanism : The inhibition of MurB enzyme has been identified as a potential mechanism for antibacterial activity against E. coli, leading to disruption in peptidoglycan synthesis .
  • Antifungal Mechanism : The action against fungal pathogens may involve inhibition of lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on substituent effects, physical properties, and synthesis methodologies.

Structural and Functional Group Analysis

Key structural differences arise from substituent variations, which significantly impact reactivity and physicochemical properties:

Compound Name Substituents/Functional Groups Key Structural Features
Target Compound Chloro (C-2), methyl (C-4), oxo (C-3), methyl ester (C-2) Partially saturated thiophene, electron-withdrawing groups
5a-t (Methyl 4-cyano-5-morpholino-2,3-diphenyl-2,3-dihydrothiophene-2-carboxylate) Cyano (C-4), morpholino (C-5), phenyl (C-2/C-3) Bulky aromatic and amine substituents, polar cyano group
5ot (Methyl 4-cyano-3-morpholino-1-phenyl-2-thiaspiro[4.7]dodec-3-ene-1-carboxylate) Cyano (C-4), morpholino (C-3), spirocyclic framework Rigid spiro structure, extended conjugation
Quinazolinone-thiophene derivative Quinazolinone fused ring, 2-methylphenyl, methyl ester Bicyclic system, aromatic and hydrogen-bonding motifs
Key Observations:
  • Electron-withdrawing groups: The target’s chloro group may enhance electrophilic reactivity compared to 5a-t’s cyano group, which contributes to dipole interactions and solubility .
  • Ring rigidity : 5ot’s spirocyclic framework increases molecular rigidity, leading to a higher melting point (179–181°C) compared to 5a-t (68–70°C) .

Physicochemical Properties

  • Melting points : 5ot’s high melting point (179–181°C) contrasts sharply with 5a-t (68–70°C), underscoring the impact of spirocyclic rigidity on crystallinity .
  • Hydrogen bonding : The oxo group in the target compound could engage in hydrogen bonding (as per Etter’s graph-set analysis ), influencing crystal packing and solubility.

Spectroscopic Characterization

  • NMR trends: In 5a-t and 5ot, cyano and morpholino groups induce distinct shifts in ¹H and ¹³C NMR spectra (e.g., cyano δ ~110–120 ppm in ¹³C) . The target’s chloro group would likely cause deshielding in adjacent protons.
  • Crystallography : Tools like SHELX and ORTEP are critical for resolving such structures, particularly for validating spirocyclic or fused-ring systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate, and how can reaction yields be maximized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or oxidation-reduction reactions. For example:

  • Oxidation : Use m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH₂Cl₂) under reflux to introduce the oxo group.
  • Substitution : React with amines or thiols in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Purification : Employ reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate high-purity products .
    • Key Considerations : Monitor reaction progress via TLC or LC-MS. Optimize stoichiometry (e.g., 1.2 equivalents of nucleophiles) to minimize side products.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.8 ppm for CH₃O) and thiophene ring protons (δ 6.5–7.5 ppm). The chloro and oxo groups deshield adjacent carbons (¹³C δ ~170 ppm for C=O) .
  • IR : Detect C=O (1680–1720 cm⁻¹) and C-O (1250–1300 cm⁻¹) stretches. Absence of NH/OH peaks confirms purity .
    • Validation : Compare spectral data with PubChem or crystallographic databases (e.g., CCDC) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer :

  • X-Ray Crystallography : Use SHELXTL or SHELXL for structure refinement. ORTEP-3 visualizes hydrogen bonding (e.g., C=O⋯H interactions) to confirm stereoelectronic effects .
  • Case Study : Discrepancies in dihydrothiophene ring puckering can be resolved by analyzing torsion angles and graph-set patterns (e.g., Etter’s rules for hydrogen-bond networks) .
    • Tools : Employ Mercury (CCDC) for intermolecular interaction analysis.

Q. What strategies mitigate side reactions during functionalization of the thiophene ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the oxo group with trimethylsilyl chloride (TMSCl) to direct electrophilic substitution to the 5-position .
  • Catalysis : Use Cs₂CO₃ in methanol to enhance regioselectivity in cyclization reactions (e.g., forming fused heterocycles) .
    • Data-Driven Design : Compare yields and selectivity under varying conditions (e.g., solvent polarity, temperature) using DOE (Design of Experiments) .

Q. How can computational modeling predict biological activity or reactivity of derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., Fukui indices for chlorination) .
  • Docking Studies : Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina. Validate with in vitro assays .
    • Limitations : Address discrepancies between predicted and experimental IC₅₀ values by refining force fields or solvent models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-4-methyl-3-oxo-2,3-dihydrothiophene-2-carboxylate

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